molecular formula C18H17ClN2O4S B13950851 2-Chloro-5-[3-(4-isopropoxy-benzoyl)-thioureido]-benzoic acid

2-Chloro-5-[3-(4-isopropoxy-benzoyl)-thioureido]-benzoic acid

Katalognummer: B13950851
Molekulargewicht: 392.9 g/mol
InChI-Schlüssel: NEEPOJCHELVPCU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-5-[3-(4-isopropoxy-benzoyl)-thioureido]-benzoic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro-substituted benzoic acid core, an isopropoxy-benzoyl group, and a thioureido linkage. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-[3-(4-isopropoxy-benzoyl)-thioureido]-benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Preparation of 4-isopropoxy-benzoyl chloride: This is achieved by reacting 4-isopropoxy-benzoic acid with thionyl chloride (SOCl₂) under reflux conditions.

    Formation of thiourea derivative: The 4-isopropoxy-benzoyl chloride is then reacted with thiourea in the presence of a base such as triethylamine to form the corresponding thioureido derivative.

    Coupling with 2-chloro-5-aminobenzoic acid: The thioureido derivative is then coupled with 2-chloro-5-aminobenzoic acid under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography, as well as the implementation of automated synthesis equipment to ensure consistency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-5-[3-(4-isopropoxy-benzoyl)-thioureido]-benzoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group on the benzoic acid core can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The thioureido linkage can be oxidized or reduced under specific conditions.

    Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed in the presence of acids or bases.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the thioureido linkage to form sulfoxides or amines, respectively.

Wissenschaftliche Forschungsanwendungen

2-Chloro-5-[3-(4-isopropoxy-benzoyl)-thioureido]-benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-Chloro-5-[3-(4-isopropoxy-benzoyl)-thioureido]-benzoic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The thioureido linkage may play a role in binding to biological macromolecules, while the chloro and isopropoxy-benzoyl groups may contribute to the compound’s overall reactivity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Chloro-4-isopropoxy-5-methoxybenzoic acid: Similar in structure but with a methoxy group instead of a thioureido linkage.

    2-Chloro-5-chloromethyl-benzoic acid: Lacks the isopropoxy-benzoyl and thioureido groups, making it less complex.

    4-Isopropoxy-benzoic acid: Shares the isopropoxy-benzoyl group but lacks the chloro and thioureido functionalities.

Uniqueness

2-Chloro-5-[3-(4-isopropoxy-benzoyl)-thioureido]-benzoic acid is unique due to its combination of functional groups, which impart distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C18H17ClN2O4S

Molekulargewicht

392.9 g/mol

IUPAC-Name

2-chloro-5-[(4-propan-2-yloxybenzoyl)carbamothioylamino]benzoic acid

InChI

InChI=1S/C18H17ClN2O4S/c1-10(2)25-13-6-3-11(4-7-13)16(22)21-18(26)20-12-5-8-15(19)14(9-12)17(23)24/h3-10H,1-2H3,(H,23,24)(H2,20,21,22,26)

InChI-Schlüssel

NEEPOJCHELVPCU-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.